4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
Description
4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a heterocyclic benzamide derivative featuring a benzoxazole core substituted with a pyridin-4-yl group at position 2 and an isopropyl-substituted benzamide moiety at position 3. This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, hydrogen-bonding (pyridine), and lipophilic (isopropyl) elements.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-propan-2-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O2/c1-14(2)15-3-5-16(6-4-15)21(26)24-18-7-8-20-19(13-18)25-22(27-20)17-9-11-23-12-10-17/h3-14H,1-2H3,(H,24,26) |
InChI Key |
IJESRGAPOSTFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzoxazole ring, followed by the introduction of the pyridine and benzamide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve cost-effective and efficient production .
Chemical Reactions Analysis
4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or benzoxazole rings are replaced with other groups.
Scientific Research Applications
4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and benzoxazole derivatives. Below is a detailed comparison based on substituents, molecular properties, and inferred pharmacological implications.
Core Benzoxazole-Pyridine Analogues
1-(6-oxo-1,6-dihydropyridazin-4-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]piperidine-4-carboxamide (P636-0441)
- Structure : Retains the benzoxazol-5-yl and pyridin-4-yl groups but replaces the isopropyl-benzamide with a piperidine-4-carboxamide.
- Molecular Weight : 416.44 g/mol vs. ~375.43 g/mol (estimated for the target compound).
- Key Differences : The piperidine carboxamide introduces a basic nitrogen and increased polarity, likely reducing lipophilicity compared to the isopropyl group. This may affect membrane permeability and metabolic stability .
- N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide (EZ7 ligand) Structure: Shares the benzoxazole-pyridine scaffold but incorporates a piperazine-tetrazole-phenyl substituent and an acetamide group. Molecular Weight: 537.57 g/mol. The acetamide group may improve solubility relative to the isopropyl group .
Halogen-Substituted Analogues
- 2-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide Structure: Features dual fluorine substituents on both the benzamide and benzoxazole rings. Molecular Weight: 350.32 g/mol. Key Differences: Fluorination enhances electronegativity, promoting stronger hydrogen-bonding or halogen-bonding interactions.
Alkoxy and Heterocyclic Variants
- 4-chloro-N-(4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,3-oxazol-2-yl}phenyl)benzamide (P471-0346)
- Structure : Replaces benzoxazole with an oxazole ring and introduces a pyrazole-methyl group.
- Molecular Weight : 420.90 g/mol.
- Key Differences : The oxazole-pyrazole system may alter binding kinetics due to reduced planarity compared to benzoxazole. The chloro substituent could enhance metabolic resistance but increase toxicity risks .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide (Target) | C22H19N3O2 | ~375.43* | Isopropyl, pyridin-4-yl | Benzoxazole, benzamide, pyridine |
| 1-(6-oxo-1,6-dihydropyridazin-4-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]piperidine-4-carboxamide | C22H20N6O3 | 416.44 | Piperidine-4-carboxamide | Benzoxazole, pyridine, pyridazinone |
| N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide | C28H27N9O3 | 537.57 | Piperazine-tetrazole-phenyl, acetamide | Benzoxazole, pyridine, tetrazole |
| 2-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide | C19H12F2N2O2 | 350.32 | Dual fluorine substituents | Benzoxazole, fluorinated benzamide |
| 4-chloro-N-(4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1,3-oxazol-2-yl}phenyl)benzamide | C23H21ClN4O2 | 420.90 | Chloro, pyrazole-methyl | Oxazole, pyrazole, benzamide |
*Estimated based on molecular formula.
Research Implications
- Lipophilicity and Bioavailability : The isopropyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas polar groups (e.g., acetamide in EZ7) improve aqueous solubility .
- Electron-Withdrawing Effects : Fluorinated analogs () may exhibit stronger target binding but shorter half-lives due to metabolic susceptibility .
- Steric Considerations : Bulky substituents (e.g., piperazine-tetrazole in EZ7) could limit binding to shallow protein pockets but improve selectivity for deep catalytic sites .
Biological Activity
4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with structure–activity relationships (SAR) and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antibacterial Activity
Research indicates that certain derivatives of benzoxazole, including the compound , exhibit varying degrees of antibacterial activity. A study on related compounds demonstrated selective action against Gram-positive bacteria such as Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | E. coli | >128 |
| 4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | Bacillus subtilis | TBD |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The derivatives exhibited some efficacy against fungal pathogens such as Candida albicans. The SAR studies suggest that modifications to the benzoxazole ring can enhance antifungal potency .
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied. The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3). Notably, some modifications resulted in significantly lower toxicity to normal cells compared to cancer cells, indicating potential for selective anticancer therapies .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 3.5 |
| A549 | 10 | 4.0 |
| PC3 | 12 | 3.8 |
Structure–Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity. For instance, the presence of electron-donating groups on the benzene ring has been correlated with increased antibacterial and anticancer activities. Conversely, electron-withdrawing groups tend to diminish activity .
Figure 1: Structure–Activity Relationship Analysis
SAR Analysis
Case Studies
- Case Study on Antibacterial Efficacy : A comprehensive screening of various benzoxazole derivatives revealed that those with methoxy substituents exhibited enhanced activity against Bacillus subtilis, with MIC values significantly lower than those without such substitutions .
- Case Study on Anticancer Potential : In vitro studies demonstrated that a series of benzoxazole derivatives led to apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that further development could yield effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
